

Application Note: Piperazinomycin - Foundational Review and Potential SAR Insights

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Compound Focus: Piperazinomycin

CAS No.: 83858-82-6

Cat. No.: S588498

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Introduction and Executive Summary

Piperazinomycin is an antifungal antibiotic initially isolated from the cultured broth of *Streptoverticillium olivoreticuli subsp. neoenacticus* [1]. Early studies characterized it as a basic, lipophilic compound with a molecular formula of **C₁₈H₂₀N₂O₂** and a molecular weight of **296.37 g/mol** [2] [1]. Its biological activity is marked by a pronounced inhibitory effect against fungi and yeasts, with particular potency against *Trichophyton* species [1]. However, a detailed **Structure-Activity Relationship (SAR)** profile for **piperazinomycin** has not been established in the available public literature, as recent research focuses on other piperazine and piperazinone-containing compounds for various therapeutic targets [3] [4] [5]. This document collates the known chemical and biological data to serve as a starting point for new investigative work.

Chemical and Physical Property Profile

The table below summarizes the key identified properties of **piperazinomycin**.

Table 1: Chemical and Physical Properties of Piperazinomycin

Property	Value / Description	Source
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₂	[2] [1]
Molecular Weight	296.37 g/mol	[2] [1]
CAS Registry Number	83858-82-6	[2]
IUPAC Name	(3R,6S)-3,6-Di(2-hydroxyphenyl)piperazine-2,5-dione	(Based on common interpretation of structure)
SMILES	<chem>C1C(NC(C1)C2=CC=CC=C2O)C(=O)NC(=O)C3=CC=CC=C3O</chem>	(Derived from available data)
Nature	Basic, Lipophilic	[1]
Density	1.172 g/cm ³ (Calculated)	[2]
Boiling Point	493.683 °C at 760 mmHg (Calculated)	[2]
Flash Point	252.371 °C (Calculated)	[2]
Antifungal Activity	Inhibitory against fungi and yeasts; especially active against <i>Trichophyton</i>	[1]

Reported Biological Activity and Preliminary SAR Inferences

The primary documented biological activity of **piperazinomycin** is its **antifungal** effect. The original study reported that the antibiotic was isolated based on this activity and showed specific efficacy against

Trichophyton, a genus of fungi that can cause skin infections in humans [1]. While a systematic SAR study is not available, the structure itself allows for some reasoned hypotheses about its activity.

The molecule features a **diketopiperazine** core (piperazine-2,5-dione) substituted with two 2-hydroxyphenyl groups. The diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to participate in hydrogen bonding. The **2-hydroxyphenyl (catechol-like)** substituents are likely critical for activity, potentially acting as metal chelators or interacting with specific enzyme active sites in fungal cells. The stereochemistry of the two chiral centers (3R, 6S) is also expected to be crucial for proper binding to the biological target. Modifications to the phenolic hydroxyl groups, the stereochemistry, or the diketopiperazine core would be necessary to empirically establish the SAR.

Original Isolation and Characterization Protocol

The following is a summary of the historical experimental protocol used for the fermentation, isolation, and characterization of **piperazinomycin** [1].

Materials

- **Producing Strain:** *Streptoverticillium olivoreticuli* subsp. *neoenacticus*.
- **Culture Medium:** Standard fermentation broth (exact composition not specified in search results).
- **Extraction Solvents:** Methanol, Methyl isobutyl ketone.
- **Chromatography Media:** Amberlite XAD-2 resin, Sephadex LH-20, Sephadex G-15, preparative Silica Gel TLC plates.

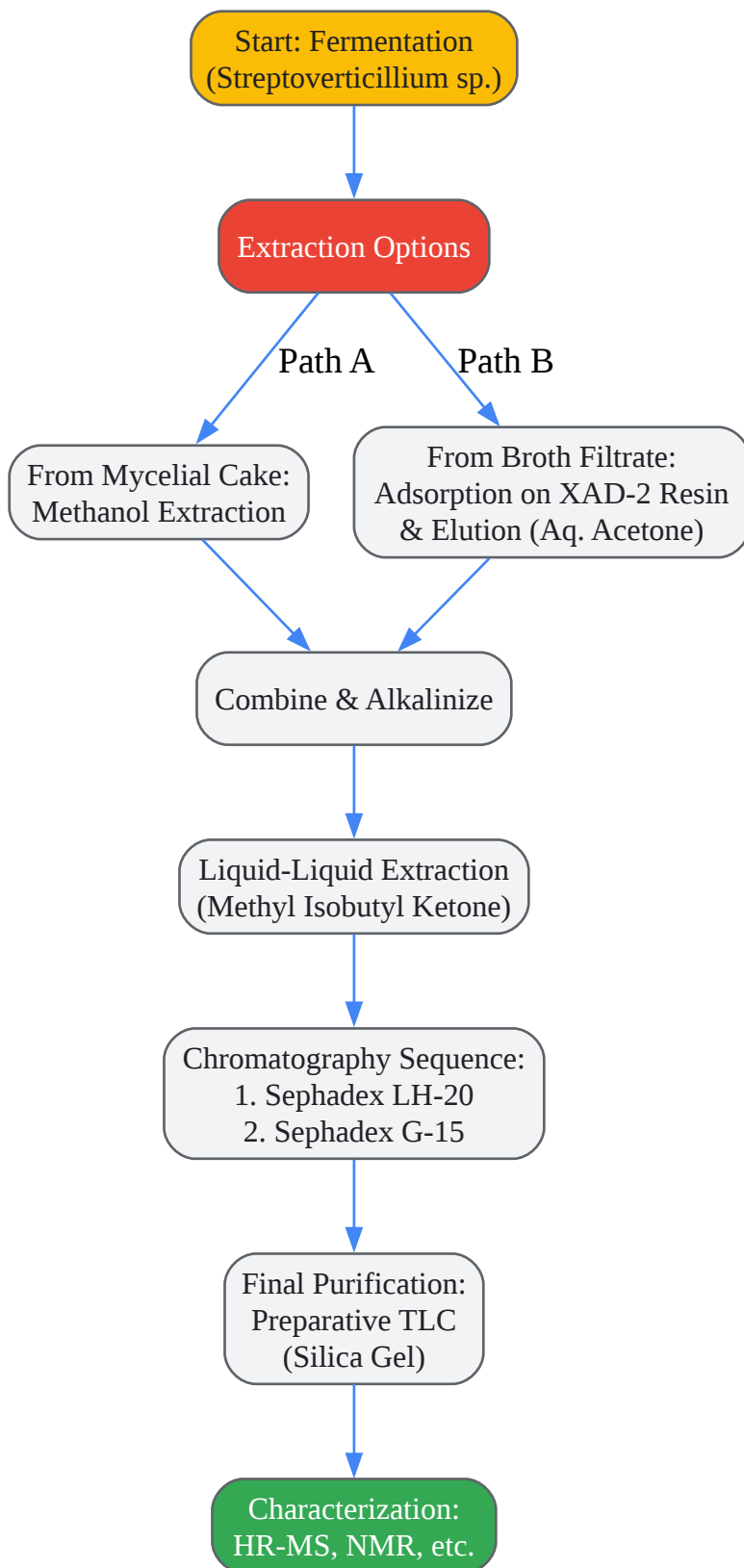
Step-by-Step Methodology

- **Fermentation:** The producing strain was cultured in a fermentation broth under standard conditions to produce **piperazinomycin**.
- **Preliminary Extraction:** The antibiotic was extracted from the mycelial cake using methanol. Alternatively, it was adsorbed from the broth filtrate onto Amberlite XAD-2 resin and subsequently eluted with aqueous acetone.
- **Liquid-Liquid Extraction:** The crude extract was rendered alkaline, and the lipophilic **piperazinomycin** was partitioned into methyl isobutyl ketone.
- **Purification:** The extract was purified through a sequence of chromatographic steps:

- **Size Exclusion Chromatography:** Initial purification on Sephadex LH-20.
- **Further Size Exclusion:** Subsequent fractionation on Sephadex G-15.
- **Final Purification:** Preparative thin-layer chromatography (TLC) on silica gel.
- **Characterization:** The purified compound was characterized using:
 - **High-Resolution Mass Spectrometry (HR-MS):** To determine the molecular formula.
 - **Spectroscopic Analysis:** Including NMR and others to elucidate the structure.
 - **Chemical Tests:** To confirm its basic and lipophilic nature.

Workflow Visualization

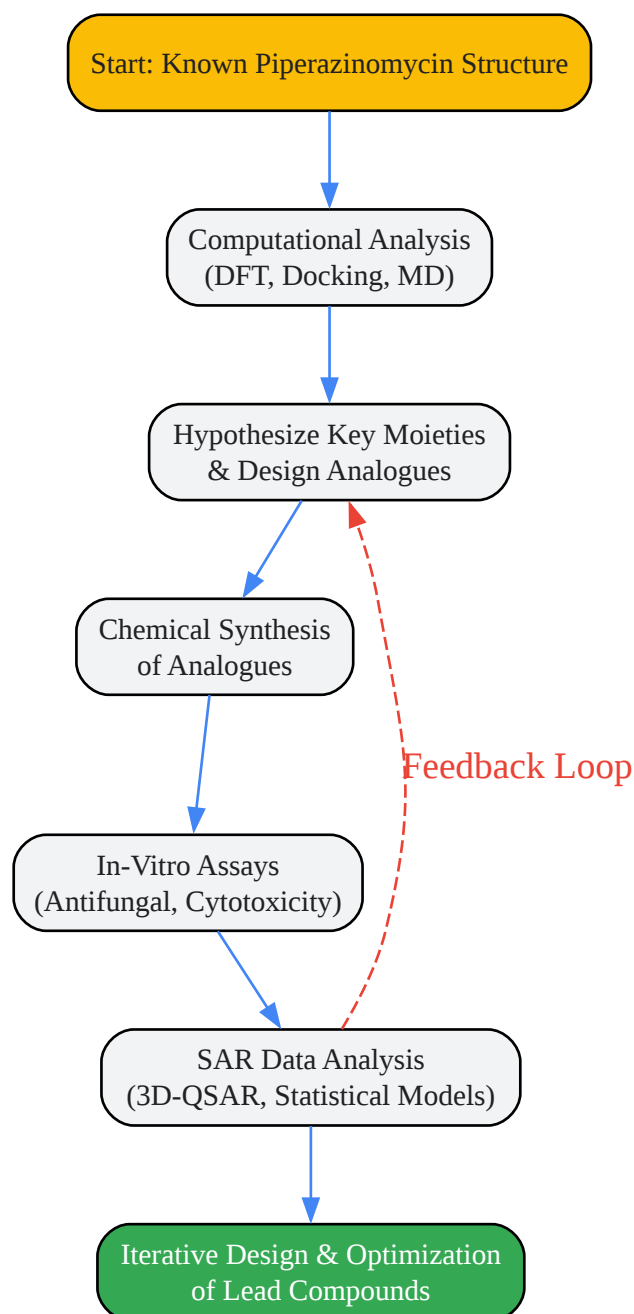
The following diagram illustrates the key stages of the original isolation and characterization process.



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Proposed Modern SAR Workflow

To develop a robust SAR for **piperazinomycin**, a combination of computational and experimental approaches is recommended. The following workflow outlines a potential strategy.



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Detailed Methodologies for Key Steps

5.1.1 Computational Analysis (Step 1)

- **Density Functional Theory (DFT) Calculations:** Use software like Gaussian '09 with a functional such as WB97XD and a basis set like 6-311++G(d,p) to optimize the molecular geometry, calculate electronic properties (frontier molecular orbitals, electrostatic potential maps), and determine vibrational frequencies [5]. This helps identify reactive sites and potential regions for interaction with biological targets.
- **Molecular Docking:** Dock **piperazinomycin** into a putative or homologous fungal protein target to predict the binding conformation and identify key amino acid residues involved in the interaction [4] [5]. This generates hypotheses about which parts of the molecule are critical for binding.
- **Molecular Dynamics (MD) Simulations:** Run MD simulations (e.g., 50-100 ns) to assess the stability of the protein-ligand complex under physiological conditions and validate the rationality of the docked pose over time [6] [4] [5].

5.1.2 In-Vitro Antifungal Assay (Step 4)

- **Protocol:** The standard broth microdilution method as per guidelines from organizations like CLSI (CLSI M38/M59) or EUCAST can be employed.
- **Procedure:**
 - Prepare a serial dilution of **piperazinomycin** and its synthetic analogues in a suitable medium (e.g., RPMI-1640) in 96-well microtiter plates.
 - Inoculate each well with a standardized suspension of fungal or yeast cells (e.g., *Candida albicans*, *Aspergillus fumigatus*, *Trichophyton mentagrophytes*).
 - Include growth control (no compound) and sterility control (no inoculum) wells.
 - Incubate the plates at 35°C for 24-48 hours depending on the test organism.
 - Measure the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visually inhibits 100% (or a predetermined percentage, e.g., 50% for IC₅₀) of fungal growth compared to the growth control. Spectrophotometric reading can also be used for quantification.

Conclusion and Future Perspectives

Piperazinomycin represents an underexplored antifungal scaffold with promising initial biological data. The absence of a detailed SAR in the literature presents a significant opportunity for research. Future work should focus on the **total synthesis** of **piperazinomycin** to enable the generation of diverse analogues, the **identification of its precise molecular target** in fungal cells, and the implementation of the integrated

computational and experimental SAR workflow outlined above. Such studies could unlock the potential of this natural product as a lead compound for developing new antifungal agents, which are urgently needed in the face of rising antimicrobial resistance.

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To cite this document: Smolecule. [Application Note: Piperazinomycin - Foundational Review and Potential SAR Insights]. Smolecule, [2026]. [Online PDF]. Available at:

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